molecular formula C7H6BrNO3 B1621992 2-(Bromomethyl)-5-nitrophenol CAS No. 26647-60-9

2-(Bromomethyl)-5-nitrophenol

Cat. No. B1621992
CAS RN: 26647-60-9
M. Wt: 232.03 g/mol
InChI Key: GFIKQUPVPVZTKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Bromomethyl)-5-nitrophenol involves various methods. For instance, the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid involves several steps of reactions . Another example is the synthesis of bromopyrenes, which involves strategic functionalisation of pyrene at non-K region and nodal positions .


Molecular Structure Analysis

The molecular structure of a compound similar to 2-(Bromomethyl)-5-nitrophenol, 2-Bromo-4-methyl-6-nitrophenol, has a molecular weight of 232.031 . Another compound, 2-Bromoethyl ether, has a structure that includes bromine, carbon, and hydrogen .


Chemical Reactions Analysis

The chemical reactions involving bromomethyl compounds can be complex. For instance, the bromomethylation of thiols involves paraformaldehyde and HBr . Another example is the reaction of alkenes with bromine, which involves the formation of a cyclic halonium ion intermediate .

Scientific Research Applications

  • Chemical Reactions and Compound Formation : A study by Mustafa, Reddy, and Babu (2015) explored the preparation of 2-amino-6-nitrophenol derivatives from the bromonitro phenol derivative, uncovering unexpected C(aryl)–N bond cleavage reactions. This research highlights the complexity of reactions involving nitrophenol derivatives and their potential in synthesizing other compounds (Mustafa, Reddy, & Babu, 2015).

  • Environmental Implications and Removal Technologies : Din et al. (2020) reviewed the catalytic reduction of nitrophenols, including 2-nitrophenol, due to their adverse effects on human health and the environment. The study critically discusses various nanocatalytic assemblies for removing hazardous dyes like nitrophenols from water (Din et al., 2020).

  • Nanomaterials and Catalysis : Gupta et al. (2014) investigated a novel catalyst based on Fe@Au bimetallic nanoparticles for the reduction of nitrophenol compounds, including 2-nitrophenol. This study highlights the potential of nanomaterials in industrial applications for the reduction of nitrophenol compounds (Gupta et al., 2014).

  • Environmental Sensitivity of Protein Reagents : Horton, Kelly, and Koshland (1965) discussed the use of environmentally sensitive protein reagents, including 2-methoxy-5-nitrobenzyl bromide, for examining enzyme properties. This research provides insight into the use of nitrophenol derivatives in biochemical studies (Horton, Kelly, & Koshland, 1965).

  • Electrochemical Detection and Environmental Safety : Adeosun, Asiri, and Marwani (2020) reported on the electrochemical detection of 2-nitrophenol using polymethyl red, emphasizing its importance in environmental management and human health protection (Adeosun, Asiri, & Marwani, 2020).

Safety and Hazards

The safety and hazards associated with bromomethyl compounds depend on their specific structure and properties. For instance, bromomethyl compounds can cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(bromomethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIKQUPVPVZTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402139
Record name 2-BROMOMETHYL-5-NITRO-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-nitrophenol

CAS RN

26647-60-9
Record name 2-BROMOMETHYL-5-NITRO-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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